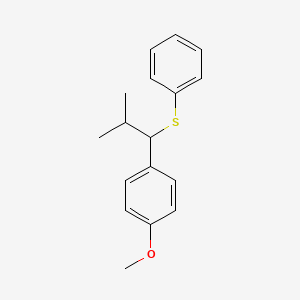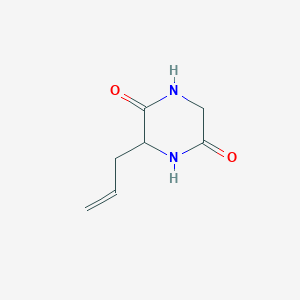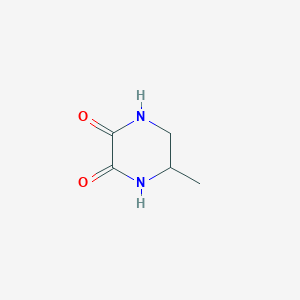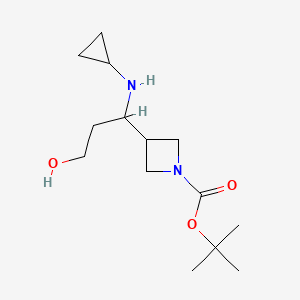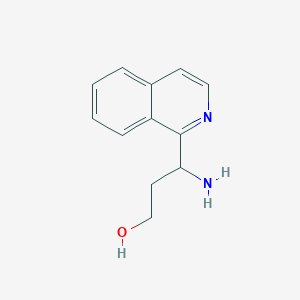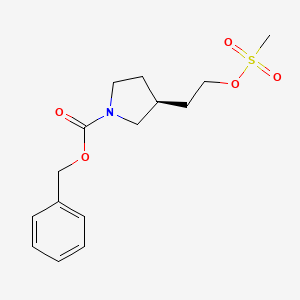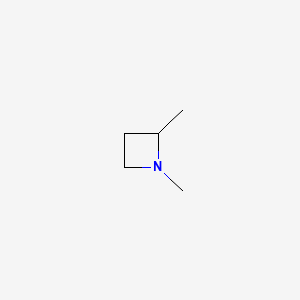
1,2-Dimethylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylazetidine is a four-membered heterocyclic compound with the molecular formula C₄H₉N. It is a derivative of azetidine, where two methyl groups are substituted at the 1 and 2 positions of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylazetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of azetidine synthesis, such as cyclocondensation reactions and the use of microwave irradiation, can be adapted for large-scale production .
化学反応の分析
Types of Reactions
1,2-Dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted azetidines .
科学的研究の応用
1,2-Dimethylazetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity and ring strain.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1,2-Dimethylazetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The nitrogen atom in the ring can act as a nucleophile, participating in substitution and addition reactions .
類似化合物との比較
Similar Compounds
Azetidine: The parent compound of 1,2-Dimethylazetidine, with no methyl substitutions.
1,3-Dimethylazetidine: Another derivative with methyl groups at the 1 and 3 positions.
2,4-Dimethylazetidine: A derivative with methyl groups at the 2 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidine derivatives.
特性
CAS番号 |
51764-32-0 |
|---|---|
分子式 |
C5H11N |
分子量 |
85.15 g/mol |
IUPAC名 |
1,2-dimethylazetidine |
InChI |
InChI=1S/C5H11N/c1-5-3-4-6(5)2/h5H,3-4H2,1-2H3 |
InChIキー |
MKPZDBNKUJHYCK-UHFFFAOYSA-N |
正規SMILES |
CC1CCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


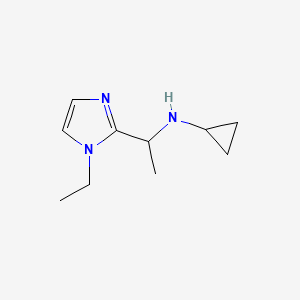
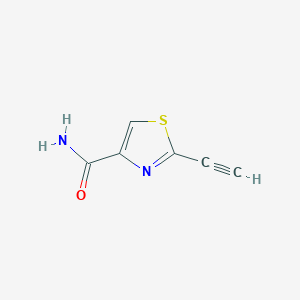
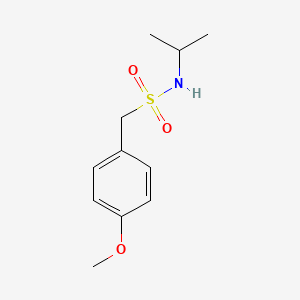
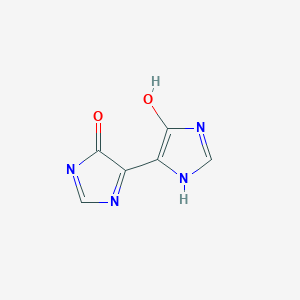
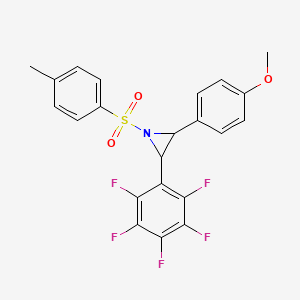
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
